(+)-Amlodipine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIQEAQVCYTUBX-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430938 | |
| Record name | (R)-Amlodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103129-81-3 | |
| Record name | (+)-Amlodipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103129-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlodipine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Amlodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMLODIPINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUH55G7ZTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enantiomeric Forms and Stereochemistry of R Amlodipine
Chiral Properties and Isomerism of Amlodipine (B1666008)
The chirality of amlodipine arises from the presence of an asymmetric carbon atom at the C4 position of the dihydropyridine (B1217469) ring. bhu.ac.inresearchgate.net This single chiral center gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. bhu.ac.innih.gov
The carbon atom at the fourth position of the 1,4-dihydropyridine (B1200194) ring in the amlodipine molecule is bonded to four different substituents: a hydrogen atom, a 2-chlorophenyl group, and two different ester groups at the C3 and C5 positions. bhu.ac.inresearchgate.net This structural arrangement confers chirality upon the molecule, resulting in the existence of optical isomers. bhu.ac.in
The two enantiomers of amlodipine exhibit distinct pharmacological activities. bhu.ac.inmdpi.com The (S)-enantiomer is primarily responsible for the calcium channel blocking activity, which is approximately 1000 times more potent than that of the (R)-enantiomer. nih.govmdpi.comwalshmedicalmedia.com Conversely, (R)-Amlodipine has been associated with the release of nitric oxide in peripheral blood vessels. bhu.ac.in It is also suggested to be a potent inhibitor of smooth muscle cell migration. nih.gov While (S)-Amlodipine is the active enantiomer for its primary therapeutic use, the racemic mixture is commonly used in clinical practice. windows.netsciex.com
Presence of Asymmetric Carbon in Amlodipine
Separation and Resolution Methodologies for (R)-Amlodipine from Racemic Mixtures
The separation of (R)-Amlodipine from its racemic mixture is a crucial step in obtaining the pure enantiomer for research and potential therapeutic applications. Various techniques have been developed for this purpose, with chromatographic methods being particularly prominent. bhu.ac.inwhiterose.ac.uktandfonline.com
Chromatography is a powerful tool for the enantioseparation of chiral compounds like amlodipine. scientific.netscielo.br High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose. whiterose.ac.ukresearchgate.net
Chiral HPLC involves the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. windows.netscientific.net This differential interaction results in different retention times for the (R) and (S) enantiomers, allowing for their individual quantification and collection. walshmedicalmedia.com Polysaccharide-based chiral stationary phases, such as Lux Cellulose-4, have been successfully used for the baseline chromatographic separation of amlodipine enantiomers. windows.netsciex.com
| Parameter | Value | Reference |
| Column | Lux Cellulose-4 | windows.net |
| Mobile Phase | Polar organic conditions | windows.net |
| Detection | LC-MS/MS | windows.net |
| LLOQ | 0.050 ng/mL | windows.net |
One specific type of chiral stationary phase that has proven effective for the separation of amlodipine enantiomers is the Ultron ES-OVM column. bhu.ac.inresearchgate.netshinwa-cpc.co.jp This column utilizes ovomucoid, a glycoprotein, as the chiral selector. researchgate.netshinwa-cpc.co.jp The separation is typically achieved in reversed-phase mode. shinwa-cpc.co.jp
Research has demonstrated the successful separation of amlodipine enantiomers using an Ultron ES-OVM column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). bhu.ac.inresearchgate.net Under optimized conditions, baseline separation of the enantiomers can be achieved in a relatively short analysis time. researchgate.net For instance, one study reported retention times of approximately 8.0 minutes for (R)-Amlodipine and 11.0 minutes for (S)-Amlodipine. bhu.ac.in Another study using an Ultron ES-OVM column reported retention times of 5.54 minutes for (R)-Amlodipine and 4.63 minutes for (S)-Amlodipine under different conditions. researchgate.net
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Ultron ES-OVM (150 mm x 4.6 mm, 5µm) | Ultron ES OVM (150x4.6 mm) | bhu.ac.in, researchgate.net |
| Mobile Phase | Dibasic sodium phosphate buffer (20mM, pH 7.0) and Acetonitrile (80:20 v/v) | Na2HPO4 10 mM (pH 5.0) and Acetonitrile (80:20 v/v) | bhu.ac.in, researchgate.net |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | bhu.ac.in, researchgate.net |
| Temperature | 25°C | 25°C | bhu.ac.in, researchgate.net |
| Detection | 360 nm | - | bhu.ac.in |
| Retention Time (R-Amlodipine) | ~8.0 min | 5.54 min | bhu.ac.in, researchgate.net |
| Retention Time (S-Amlodipine) | ~11.0 min | 4.63 min | bhu.ac.in, researchgate.net |
Chromatographic Separation Techniques
Mobile Phase Composition (e.g., buffer, acetonitrile)
Capillary Electrophoresis (CE) with Chiral Selectors
Capillary Electrophoresis (CE) has emerged as a complementary technique to HPLC for the chiral analysis of pharmaceuticals. scielo.br It offers advantages such as simplicity, short analysis times, and low consumption of analytes and reagents. nih.gov
Cyclodextrins (CDs) and their derivatives are widely used as chiral selectors in CE for the enantioseparation of amlodipine. scielo.brresearchgate.net Various types of CDs have been screened, including native cyclodextrins like α-CD and β-CD, as well as derivatized versions such as randomly methylated-β-cyclodextrin (RAMEB), carboxymethyl-β-cyclodextrin (CM-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). nih.govresearchgate.net Stereoselective interactions have been observed with all these cyclodextrins. nih.govresearchgate.net CM-β-CD, an anionic derivative, has been shown to be particularly effective for separating analytes with amine groups, like amlodipine. scielo.br In one study, CM-β-CD was selected as the optimal chiral selector after screening a large number of native and derivatized CDs. scielo.br Another study found that RAMEB provided successful chiral separation. nih.gov
The optimization of electrophoretic conditions is crucial for achieving baseline separation of amlodipine enantiomers. Key parameters include buffer pH, concentration, applied voltage, and capillary temperature. nih.gov
For a method using CM-β-CD, optimal separation was achieved with a 25 mM phosphate buffer at pH 9.0, a 15 mM concentration of CM-β-CD, an applied voltage of +25 kV, and a temperature of 15°C. scielo.br This resulted in a baseline separation within 5 minutes. scielo.br
In a different study utilizing RAMEB as the chiral selector, the optimized conditions were a 50 mM phosphate buffer at a lower pH of 3.0, 20 mM RAMEB, a voltage of +25 kV, and a temperature of 15°C. nih.govresearchgate.net This method separated the enantiomers in approximately 6 minutes, with the R-amlodipine migrating before the S-amlodipine. nih.govresearchgate.net
The pH of the background electrolyte (BGE) plays a significant role; one study found that pH 4.0 provided superior resolution and shorter migration times compared to other acidic pH values when using CM-β-CD. acs.org The concentration of the buffer can also affect selectivity and peak shape. nih.gov
Table 2: Optimized Capillary Electrophoresis Conditions
| Parameter | Method 1 (CM-β-CD) | Method 2 (RAMEB) |
|---|---|---|
| Chiral Selector | Carboxymethyl-β-cyclodextrin (CM-β-CD) | Randomly methylated-β-cyclodextrin (RAMEB) |
| Selector Conc. | 15 mM | 20 mM |
| Buffer | 25 mM Phosphate | 50 mM Phosphate |
| Buffer pH | 9.0 | 3.0 |
| Voltage | +25 kV | +25 kV |
| Temperature | 15°C | 15°C |
| Detection (UV) | 230 nm | 238 nm |
| Analysis Time | < 5 min | ~6 min |
Data compiled from studies on CE separation of amlodipine. scielo.brnih.govresearchgate.net
Cyclodextrin Derivatives as Chiral Selectors (e.g., α-CD, β-CD, RAMEB, CM-β-CD, SBE-β-CD)
Achiral HPLC with Dual Chiral Mobile Phase Additives
An alternative to using expensive chiral stationary phases is the use of an achiral HPLC column with chiral additives in the mobile phase. rsc.org This approach can be more economical and flexible. rsc.org
A method has been developed that utilizes a dual chiral mobile phase additive system for the separation of amlodipine enantiomers on a standard C18 column. rsc.orgresearchgate.net This system is composed of sulfobutylether-β-cyclodextrin (SBE-β-CD) and polyethylene (B3416737) glycol (PEG). scielo.brresearchgate.net Specifically, a combination of 7.5 mmol L−1 SBE-β-CD and 0.3 mmol L−1 polyethylene glycol-20000 (PEG-20M) was used. rsc.org The mobile phase consisted of methanol (B129727) and water (45:55 v/v) adjusted to pH 2.5. rsc.orgresearchgate.net This dual-additive approach achieved baseline resolution of the enantiomers in under 16 minutes, which is significantly faster than methods using SBE-β-CD alone. rsc.orgrsc.org The presence of both SBE-β-CD and PEG in the mobile phase facilitates the formation of transient diastereomeric complexes with the amlodipine enantiomers, which can then be separated on the achiral stationary phase. rsc.orgrsc.org
Table 3: Achiral HPLC with Dual Chiral Mobile Phase Additives
| Parameter | Condition |
|---|---|
| Stationary Phase | Achiral WondaSil C18 |
| Mobile Phase | Methanol / Water (45:55 v/v), pH 2.5 |
| Chiral Additive 1 | 7.5 mmol L−1 Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
| Chiral Additive 2 | 0.3 mmol L−1 Polyethylene glycol-20000 (PEG-20M) |
| Analysis Time | < 16 min |
Data from a study on dual chiral mobile phase additives. rsc.orgresearchgate.netrsc.org
Diastereomeric Salt Formation
A primary and cost-effective method for separating the enantiomers of racemic amlodipine is through diastereomeric salt formation. bhu.ac.in This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent, typically an optically active acid, to form two diastereomeric salts. These salts, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization. bhu.ac.inijcrt.org
A variety of optically active acids have been successfully employed as resolving agents for amlodipine. One of the most effective is O,O'-di-p-toluoyl-tartaric acid. bhu.ac.inijcrt.org Both the D- and L-forms of this tartaric acid derivative can be used. For instance, reacting racemic amlodipine with O,O'-di-p-toluoyl-L-tartaric acid can lead to the precipitation of the (R)-(+)-amlodipine-O,O'-di-p-toluoyl-L-tartrate diastereomeric salt. bhu.ac.in Similarly, O,O'-dibenzoyl tartaric acid has also been utilized for this purpose. googleapis.comgoogle.comwipo.int The choice of the specific tartaric acid derivative and its enantiomeric form is crucial for achieving high yield and optical purity of the desired amlodipine enantiomer. bhu.ac.inmdpi.com
The selection of the solvent system is a critical factor in the successful separation of diastereomeric salts by precipitation. The differential solubility of the diastereomers in a particular solvent or solvent mixture is the basis for their separation. For the resolution of amlodipine using O,O'-Di-p-toluoyl-tartaric acid, a solvent mixture of acetonitrile and isopropanol (B130326), often in a 1:9 v/v ratio, has been shown to be effective. bhu.ac.in Other solvents, such as isopropanol alone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dimethylacetamide (DMAC), have also been investigated. googleapis.commdpi.comlongdom.orggoogle.comgoogle.com The choice of solvent can influence which diastereomeric salt precipitates. For example, using (R,R)-tartaric acid, the (R)-Amlodipine solvate is isolated from DMSO and DMAA, whereas the (S)-Amlodipine solvate precipitates from DMF. mdpi.comlongdom.org
Utilization of Optically Active Acids (e.g., O,O'-Di-p-toluoyl-tartaric acid)
Enantiomeric Purity and Analytical Validation
Once the (R)-Amlodipine diastereomeric salt is isolated, it is crucial to determine its enantiomeric purity and validate the analytical methods used for this assessment. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the enantioselective analysis of amlodipine. ijcrt.orgresearchgate.net
Validation Parameters (e.g., linearity, precision, accuracy, LOD, LOQ)
The validation of an analytical method ensures its reliability, reproducibility, and accuracy for its intended purpose. Key validation parameters for the enantiomeric purity determination of (R)-Amlodipine include:
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For amlodipine enantiomers, linearity has been established in concentration ranges such as 5-60 μg/mL and 10-500 μg/mL, with correlation coefficients (r²) typically approaching 0.9998. researchgate.netrsc.orgresearchgate.net
Precision: Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For amlodipine enantiomer analysis, intraday and interday precision are evaluated, with %RSD values generally below 2%. researchgate.netsciex.com
Accuracy: Accuracy measures the closeness of the analytical result to the true value. It is often determined by standard addition techniques, with mean recovery values for amlodipine enantiomers reported to be around 98.40%. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. For the (S)-enantiomer, LOD and LOQ values have been reported as 0.032 μg/mL and 0.106 μg/mL, respectively. rsc.orgresearchgate.net Another study found the LOD for R-amlodipine to be approximately 0.02% and the LOQ to be about 0.05%. nih.govresearchgate.net
The table below summarizes typical validation parameters for the analytical determination of amlodipine enantiomers.
| Validation Parameter | Typical Value/Range |
| Linearity Range | 5-60 μg/mL or 10-500 μg/mL researchgate.netrsc.orgresearchgate.net |
| Correlation Coefficient (r²) | ~0.9998 researchgate.netrsc.orgresearchgate.net |
| Precision (%RSD) | < 2% researchgate.net |
| Accuracy (Mean Recovery) | ~98.40% researchgate.net |
| Limit of Detection (LOD) | 0.032 μg/mL (for S-amlodipine) rsc.orgresearchgate.net, ~0.02% (for R-amlodipine) nih.govresearchgate.net |
| Limit of Quantitation (LOQ) | 0.106 μg/mL (for S-amlodipine) rsc.orgresearchgate.net, ~0.05% (for R-amlodipine) nih.govresearchgate.net |
Pharmacological and Pharmacodynamic Investigations of R Amlodipine
Comparative Pharmacodynamics of (R)-Amlodipine vs. (S)-Amlodipine and Racemic Amlodipine (B1666008)
The pharmacodynamic differences between (R)-amlodipine, (S)-amlodipine, and the racemic mixture are significant, particularly concerning their interaction with calcium channels, effects on vascular smooth muscle cells, and influence on nitric oxide pathways.
Calcium Channel Blocking Activity
The primary therapeutic effect of racemic amlodipine, blood pressure reduction, is attributed predominantly to the calcium channel blocking activity of the (S)-enantiomer. Literature indicates that (S)-amlodipine is significantly more potent as a calcium channel blocker compared to (R)-amlodipine. banglajol.infomdpi.com Some sources suggest that the (R)-enantiomer has approximately 1000-fold weaker activity in this regard. mdpi.comnih.govcapes.gov.br
Table 1: Comparative Calcium Channel Blocking Activity
| Compound | Calcium Channel Blocking Activity (Relative Potency) | Primary Channel Target |
| (R)-Amlodipine | Low (approx. 1/1000th of (S)-amlodipine) | L-type (weakly) |
| (S)-Amlodipine | High | L-type |
| Racemic Amlodipine | Moderate (mixture of R and S) | L-type |
Note: Relative potency is based on available literature comparing the enantiomers.
Amlodipine, as a dihydropyridine (B1217469), primarily targets L-type voltage-operated calcium channels. frontiersin.orgconsensus.app While (S)-amlodipine is the main contributor to L-type calcium channel blockade, (R)-amlodipine's activity in this area is considerably less potent. mdpi.comingentaconnect.comscielo.br Studies have shown that amlodipine, including its enantiomers, interacts selectively with smooth muscle cells of vessels, where a high concentration can influence calcium channels. banglajol.info
Vascular Smooth Muscle Cell Modulation
Beyond calcium channel blockade, amlodipine enantiomers demonstrate differential effects on vascular smooth muscle cells (VSMCs). While (S)-amlodipine is known for its vasodilatory effects mediated by L-type channel blockade, (R)-amlodipine exhibits distinct modulatory properties on VSMCs. nih.govresearchgate.netgoogle.com
Research indicates that (R)-amlodipine is a potent inhibitor of smooth muscle cell migration. nih.govresearchgate.netgoogle.com This is a significant finding as VSMC migration plays a crucial role in the pathogenesis of vascular diseases like atherosclerosis and restenosis. nih.gov This inhibitory effect by (R)-amlodipine appears to be a pharmacologically active property, distinguishing it from its limited calcium channel blocking activity. google.com
Nitric Oxide Release and Bioavailability Enhancement
Table 2: Effect on Nitric Oxide Release
| Compound | Nitric Oxide Release |
| (R)-Amlodipine | Yes |
| (S)-Amlodipine | No |
| Racemic Amlodipine | Yes |
Based on studies in isolated coronary microvessels. nih.govcapes.gov.br
While amlodipine has been shown to increase NO release through eNOS-dependent pathways, the mechanism by which (R)-amlodipine induces NO release may involve pathways independent of direct eNOS activation. nih.govresearchgate.net Some research suggests a kinin-mediated mechanism for amlodipine's NO production. nih.govcapes.gov.brnih.govrpcardio.online The ability of amlodipine to stimulate eNOS has been linked to a novel kinin-dependent pathway, and the inactive enantiomer (referring to calcium channel blockade), (R)-amlodipine, was also capable of stimulating eNOS despite its weak L-type calcium channel blocking activity. nih.gov Furthermore, amlodipine's activation of eNOS may involve modulating the binding of eNOS to caveolin-1. researchgate.net
Enhancement of Nitrite (B80452) Production
(R)-Amlodipine has been shown to enhance nitrite production in isolated canine coronary microarteries. oup.comoup.com Nitrite is a stable end product of nitric oxide (NO) metabolism and serves as an indicator of NO bioavailability. This suggests that (R)-amlodipine may contribute to improved vascular function by increasing NO levels.
Antioxidative Properties
Studies have indicated that (R)-amlodipine possesses antioxidative properties. It has been shown to inhibit low-density lipoprotein (OX-LDL) induced oxidative stress in cell culture experiments. oup.comoup.com Amlodipine, in general, has been reported to inhibit oxidative damage to the lipid bilayer of cell membranes, a property attributed to its lipophilicity and chemical structure, which may prevent the formation of free radicals. nih.govcardiologyresearchjournal.com This process can involve the donation of protons to lipid peroxide molecules. nih.gov The antioxidative action of amlodipine has been observed in patients with essential hypertension, improving their oxidative stress status. researchgate.net
Anti-inflammatory Effects
Research suggests that amlodipine exhibits anti-inflammatory effects. Studies in a rat model of arteriosclerosis induced by long-term inhibition of nitric oxide synthesis have shown that amlodipine significantly inhibited the increase in vascular inflammation, oxidative stress, and local ACE and Rho activity, preventing arteriosclerosis. physiology.orgphysiology.org These anti-inflammatory effects may be mediated by the inhibition of local factors such as MCP-1, TGF-β1, and Rho, as well as a decrease in CCR2 in circulating monocytes. physiology.org Inhibition of the MCP-1 to CCR2 pathway may represent novel anti-inflammatory actions of amlodipine beyond its blood pressure lowering effects. physiology.org Calcium channel blockers, including amlodipine, have demonstrated anti-inflammatory potential by suppressing the expression of plasminogen receptors on macrophages, which are involved in macrophage recruitment to inflammatory sites. ahajournals.org
Effects on Endothelial Function
(R)-Amlodipine is expected to provide better protection of vascular endothelial function compared to S(-)-amlodipine due to its ability to enhance nitrite production and inhibit oxidative stress. oup.comoup.com Amlodipine has been shown to improve vascular endothelial function in hypertensive patients. oup.comnih.gov
eNOS Phosphorylation
Endothelial nitric oxide synthase (eNOS) is a key enzyme in NO production, and its activation is closely related to NO levels. oup.com Amlodipine affects eNOS phosphorylation at Ser1177 and Thr495 by the PKC pathway, further enhancing eNOS activation. oup.comnih.gov Specifically, amlodipine has been shown to induce Ser1177 phosphorylation and weaken Thr495 phosphorylation in eNOS in cultured human umbilical vein endothelial cells (HUVECs). oup.comnih.gov By contrast, S(-)-amlodipine had no similar effects on eNOS phosphorylation. oup.comnih.gov Phosphorylation at Ser1177 is activating, while phosphorylation at Thr495, mediated by protein kinase C (PKC), leads to inactivation and potential uncoupling of eNOS. mdpi.comencyclopedia.pub Amlodipine, but not S(-)-amlodipine, decreased PKC phosphorylation in a time-dependent manner. oup.comnih.gov Amlodipine has also been observed to promote the release of eNOS from the inhibited caveolin complex, which can potentiate NO production. oup.comresearchgate.net
Flow-Mediated Dilation (FMD)
Flow-mediated dilation (FMD) is a measure of endothelial function. Studies have shown that FMD levels increased significantly after treatment with both amlodipine and S(-)-amlodipine in patients with essential hypertension. oup.comoup.com While the increase in FMD was numerically higher with amlodipine (racemic mixture of R- and S-enantiomers) than with S(-)-amlodipine, the difference was not always statistically significant in clinical studies. oup.comoup.com However, given the distinct effects of (R)-amlodipine on nitrite production and oxidative stress compared to S(-)-amlodipine, the (R)-enantiomer is anticipated to contribute positively to FMD by improving NO bioavailability.
Impact on Cardiac Parameters (e.g., heart rate, contractility)
Amlodipine is an angioselective calcium channel blocker with a greater effect on vascular smooth muscle cells than on cardiac muscle cells. wikipedia.orgdrugbank.com This leads to vasodilation and reduced peripheral vascular resistance, primarily lowering blood pressure. wikipedia.org
In clinical studies with chronic oral administration of amlodipine, there have been no clinically significant changes in heart rate or plasma catecholamine levels with long-term use in hypertensive patients. drugbank.comhres.ca The gradual onset of effect after oral administration contributes to the absence of reflex tachycardia. karger.comkarger.com A meta-analysis of studies on amlodipine treatment in hypertensive patients also found no significant change in heart rate. amegroups.org
Amlodipine does not significantly depress heart rate or produce significant negative inotropic effects (affecting contractility) at therapeutic doses. nih.gov While acute intravenous administration may slightly increase heart rate, chronic oral administration typically does not cause clinically significant alterations in heart rate. drugbank.comconsensus.app Amlodipine's effect on reducing afterload (the resistance the heart pumps against) helps reduce the work of the heart and myocardial oxygen requirements, without significantly impacting contractility. drugbank.com
| Pharmacological Effect | (R)-Amlodipine Observation | Supporting Evidence |
| Enhancement of Nitrite Production | Shown to enhance nitrite production in isolated microvessels. | Isolated canine coronary microarteries studies. oup.comoup.com |
| Antioxidative Properties | Inhibits OX-LDL induced oxidative stress in cell culture. | Cell culture experiments. oup.comoup.com |
| Anti-inflammatory Effects | Inhibits vascular inflammation in animal models. | Rat model of arteriosclerosis. physiology.orgphysiology.org |
| eNOS Phosphorylation (Ser1177) | Induces phosphorylation. | Cultured HUVECs studies. oup.comnih.gov |
| eNOS Phosphorylation (Thr495) | Weakens phosphorylation. | Cultured HUVECs studies. oup.comnih.gov |
| Flow-Mediated Dilation (FMD) | Expected to contribute positively due to other effects. | Based on nitrite production and oxidative stress data. oup.comoup.com |
| Heart Rate | Minimal to no significant change with chronic use. | Clinical studies. drugbank.comhres.caamegroups.org |
| Cardiac Contractility | No significant negative inotropic effects at therapeutic doses. | Preclinical and clinical observations. nih.gov |
Heart Rate Variability (HRV)
Studies investigating the effects of amlodipine on heart rate variability (HRV) have provided insights into its influence on autonomic regulation. Research in spontaneously hypertensive rats treated with amlodipine demonstrated important autonomic adjustments characterized by a predominance of vagal tone in cardiac autonomic balance. This was associated with increased HRV, a reduction in sympathetic autonomic modulation, and increased vagal autonomic modulation. Additionally, an increase in baroreflex sensitivity was observed. These findings suggest that amlodipine can promote beneficial autonomic cardiovascular adaptations, particularly in sedentary subjects. researchgate.net
Influence on Atherosclerosis Progression
The influence of amlodipine enantiomers on the progression of atherosclerosis has been a subject of investigation. Research using a rabbit model of atherosclerosis explored the effects of different amlodipine enantiomers on various factors related to plaque development. In this model, rabbits were fed a high-fat diet and treated with either S-amlodipine, R-amlodipine, or racemic amlodipine. While the different enantiomers did not significantly influence lipid profiles and serum levels of endothelial nitric oxide synthase (eNOS), both S-amlodipine and R-amlodipine demonstrated an ability to decrease endothelin-1 (B181129) (ET-1) expression to some extent. researchgate.net ET-1 is known to promote the formation of early atherosclerotic lesions by inducing the proliferation of arterial smooth muscle cells. researchgate.net The study suggested that both enantiomers might protect the endothelium by reducing serum ET-1 levels and downregulating inducible nitric oxide synthase (iNOS) expression. researchgate.net Another in vitro study using canine species suggested that R-amlodipine increases nitric oxide (NO) release. researchgate.net The anti-senescence activity of the R+ enantiomer, potentially mediated by increased NO production and prevention of oxidative damage, may represent another effect of amlodipine. researchgate.net This anti-senescence activity could be linked to the angiotensin II type 2 receptor (AT2)-dependent pathway, as its ability to release NO was reported to be inhibited by an AT2 blocker, although further studies are needed to clarify the underlying molecular mechanisms. researchgate.net
Data from the rabbit atherosclerosis model study:
| Group | Treatment | Serum ET-1 Level (pg/mL) at 8 weeks (Mean ± SD) |
| Group A (Control) | High-fat diet | Increased significantly at 8 weeks researchgate.net |
| Group B | High-fat diet + 2.5 mg/kg/day S-amlodipine | Decreased ET-1 expression to some extent researchgate.net |
| Group C | High-fat diet + 2.5 mg/kg/day R-amlodipine | Decreased ET-1 expression to some extent researchgate.net |
| Group D | High-fat diet + 5 mg/kg/day Racemic amlodipine | Decreased ET-1 expression to some extent researchgate.net |
Note: Specific numerical values for ET-1 levels for each group at 8 weeks were not provided in the search result snippets, only the observation of significant increase in control and decrease in treatment groups.
Interaction with Mitogenic Signaling Pathways
Amlodipine has been suggested to interfere with mitogenic signaling pathways, potentially contributing to a blood vessel-protecting potential. researchgate.net While the direct interaction of (R)-Amlodipine with specific mitogenic pathways is not detailed in the provided search results, studies on racemic amlodipine offer relevant context. Research has indicated that amlodipine can induce smooth muscle cell differentiation via miR-21, which is regulated by p-Akt2 and Sp1 nuclear translocation. researchgate.net This suggests a mechanism through which amlodipine might influence cellular proliferation and differentiation processes relevant to vascular health. researchgate.net
Pharmacokinetic Profile and Metabolism of R Amlodipine
Absorption and Bioavailability
Amlodipine (B1666008), as a racemic mixture, is well absorbed following oral administration drugbank.comwikipedia.orghres.ca. The absolute bioavailability is estimated to be between 64% and 90% wikipedia.orghres.canih.govmims.com. Food does not significantly affect the bioavailability of amlodipine drugbank.comhres.canih.gov. While specific bioavailability data solely for (R)-amlodipine is less extensively reported compared to the racemate or the (S)-enantiomer, studies on the racemic mixture provide insight into the absorption characteristics of both enantiomers.
Plasma Concentration Peak and Steady State
Following oral administration of racemic amlodipine, peak plasma concentrations are typically achieved between 6 and 12 hours drugbank.comhres.canih.govmims.com. Steady-state plasma levels are generally reached after 7 to 8 days of consecutive daily dosing drugbank.comwikipedia.orghres.canih.gov.
Distribution
Amlodipine exhibits a large volume of distribution, indicating extensive distribution into tissues nih.govscirp.orgcabidigitallibrary.org.
Plasma Protein Binding
Amlodipine demonstrates high plasma protein binding, reported to be around 93% to 98% wikipedia.orgdrugbank.comscirp.orgwikipedia.orghres.canih.govmims.comcabidigitallibrary.org. Studies have indicated that there can be stereoselectivity in the protein binding of amlodipine enantiomers. The (S)-enantiomer has been reported to have a higher binding capability to human serum albumin and plasma compared to the (R)-enantiomer researchgate.netcabidigitallibrary.orgmdpi.com.
Data Table: Plasma Protein Binding of Amlodipine Enantiomers
| Enantiomer | Protein Binding (%) | Notes | Source |
| Racemic | 93-98 | In hypertensive patients | wikipedia.orgdrugbank.comscirp.orgwikipedia.orghres.canih.govmims.comcabidigitallibrary.org |
| (S)-Amlodipine | Higher than (R) | Higher binding to HSA and plasma | researchgate.netcabidigitallibrary.orgmdpi.com |
| (R)-Amlodipine | Lower than (S) | Lower binding to HSA and plasma | researchgate.netcabidigitallibrary.orgmdpi.com |
Metabolism
Amlodipine is extensively metabolized in the liver, with approximately 90% of the administered dose being converted to inactive metabolites wikipedia.orgmdpi.comdrugbank.comhres.camims.com. This hepatic metabolism is the primary route of elimination for the drug drugbank.comwikipedia.orgnih.gov.
Hepatic Metabolism and Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5)
The metabolism of amlodipine primarily involves the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 playing significant roles mdpi.comhres.canih.govspandidos-publications.comresearchgate.net. The main metabolic pathway is the dehydrogenation of the dihydropyridine (B1217469) moiety to a pyridine (B92270) derivative mdpi.comdrugbank.comwikipedia.org. Research suggests that CYP3A4 is the key enzyme responsible for the metabolic clearance of amlodipine in humans, with CYP3A5 potentially having a lesser role spandidos-publications.comresearchgate.net. Studies using selective CYP inhibitors and recombinant human CYP enzymes have indicated that CYP3A4 exhibits significant activity in amlodipine dehydrogenation researchgate.net.
While both enantiomers undergo hepatic metabolism, studies have investigated potential stereoselectivity in their interaction with CYP enzymes. Some research suggests that the enantiomers may interact differently with CYP3A, with the (R)-enantiomer potentially exhibiting more potent time-dependent inhibition of CYP3A activity in in vitro studies compared to the (S)-enantiomer mdpi.com.
Formation of Inactive Metabolites
The extensive hepatic metabolism of amlodipine results in the formation of various inactive metabolites wikipedia.orgmdpi.comdrugbank.comwikipedia.orghres.canih.govmims.com. The primary metabolite formed through the dehydrogenation pathway is a pyridine derivative, often referred to as M9 mdpi.comresearchgate.net. Further metabolism of this pyridine derivative can occur through processes such as O-demethylation, O-dealkylation, and oxidative deamination, leading to the formation of other inactive pyridine derivatives researchgate.net. These inactive metabolites are subsequently excreted, primarily in the urine drugbank.comwikipedia.orghres.canih.gov.
Elimination and Excretion
Amlodipine is extensively metabolized, primarily by the liver, into inactive metabolites nih.govwikipedia.orgfda.govhres.ca. Renal elimination is a major route of excretion, with approximately 60% of the administered dose recovered in urine as metabolites and about 10% as unchanged parent compound nih.govwikipedia.orgfda.govhres.canih.govdrugbank.com.
Half-life and Renal Excretion
The terminal elimination half-life of amlodipine is typically between 30 and 50 hours nih.govwikipedia.orgfda.govhres.cadrugbank.commedicines.org.ukdrugs.com. This long half-life supports once-daily dosing fda.govhres.camedicines.org.uk. While amlodipine and its pyridine metabolites are found in circulation, the pyridine derivatives have minimal calcium antagonist activity, suggesting the parent drug is primarily responsible for efficacy nih.gov. Approximately 10% of the amlodipine dose is excreted unchanged in the urine nih.govfda.govhres.canih.govdrugbank.comtandfonline.com.
Influence of Hepatic and Renal Impairment on Elimination
Hepatic impairment has a significant influence on the elimination of amlodipine. Since amlodipine is extensively metabolized by the liver, impaired hepatic function leads to decreased clearance and a prolonged plasma elimination half-life nih.govfda.govhres.cadrugbank.commedicines.org.ukhres.cahres.ca. Patients with hepatic insufficiency have shown an increase in the area under the curve (AUC) of approximately 40% to 60% nih.govfda.govhres.camedicines.org.ukhres.ca. The terminal elimination half-life can be prolonged to about 56 hours in elderly patients with hepatic insufficiency hres.cahres.cahres.ca. Slow dose titration and careful monitoring are recommended in patients with severe hepatic impairment hres.camedicines.org.ukhres.ca.
In contrast, renal impairment does not significantly influence the pharmacokinetics of amlodipine nih.govwikipedia.orgfda.govhres.canih.govfda.gov. Studies have shown that the elimination half-life remains around 50 hours and does not vary with differences in renal function nih.gov. Patients with renal failure can typically receive the usual initial dose, and dosage adjustment is generally not necessary fda.govmedicines.org.ukhres.canih.govfda.gov. Amlodipine is not dialyzable medicines.org.uk.
Quantitation of (R)-Amlodipine in Biological Matrices (e.g., human plasma)
Accurate and sensitive analytical methods are crucial for quantifying amlodipine enantiomers, including (R)-amlodipine, in biological matrices like human plasma, particularly for pharmacokinetic and bioequivalence studies sciex.comsciex.comscirp.orgwindows.netresearchgate.netresearchgate.net. Various analytical techniques have been reported for amlodipine quantification in plasma, including gas chromatography (GC) with electron capture detection or mass spectrometry, high-performance thin-layer chromatography (HP-TLC), and high-performance liquid chromatography (HPLC) with various detectors such as UV, fluorescence, or electrochemical detection scirp.orgresearchgate.netresearchgate.net. However, LC-MS/MS methods are frequently employed due to their sensitivity and selectivity, especially for separating and quantifying individual enantiomers sciex.comsciex.comscirp.orgwindows.netresearchgate.netresearchgate.netresearchgate.netthaiscience.infonih.govresearchgate.net.
Sample Preparation Techniques (e.g., Solid Phase Extraction)
Sample preparation is a critical step to extract analytes from biological matrices and minimize interference scirp.org. Solid phase extraction (SPE) is a widely used technique for the extraction of amlodipine enantiomers from human plasma sciex.comsciex.comwindows.netresearchgate.netresearchgate.netnih.govresearchgate.net. This technique helps to remove potential matrix interference from proteins and phospholipids, which can impact the accuracy of quantitative methods windows.net. Polymeric reversed-phase SPE cartridges, such as Strata™-X, have been successfully used for the extraction of amlodipine enantiomers sciex.comsciex.comwindows.net. Liquid-liquid extraction (LLE) is another method used for extracting amlodipine from plasma scirp.orgresearchgate.netthaiscience.info. Protein precipitation (PPT) has also been tested but may not sufficiently remove endogenous interference scirp.orgresearchgate.net.
Detailed SPE procedures often involve conditioning and equilibrating the SPE cartridge, adding the plasma sample (often spiked with an internal standard), washing the cartridge to remove impurities, and eluting the analytes sciex.comsciex.comwindows.net. Extraction recoveries for (R)-amlodipine using SPE have been reported to be high, for example, 94.14% sciex.comsciex.comwindows.net. Automated online solid-phase extraction coupled with HPLC-tandem mass spectrometry (XLC-MS/MS) has also been developed for high-throughput quantification of amlodipine in human plasma nih.gov.
Analytical Methods (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred analytical method for the sensitive and selective quantification of amlodipine enantiomers in biological matrices sciex.comsciex.comscirp.orgwindows.netresearchgate.netresearchgate.netthaiscience.infonih.gov. This technique allows for the separation of (R)- and (S)-amlodipine, which is important due to their different pharmacokinetic properties sciex.comsciex.com. Chiral columns, such as Phenomenex Lux Cellulose-4, are used to achieve baseline chromatographic separation of the enantiomers sciex.comsciex.comwindows.net.
LC-MS/MS methods typically involve isocratic or gradient elution using mobile phases containing organic solvents (e.g., acetonitrile (B52724), methanol) and aqueous components (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid), often with basic additives like ethanolamine (B43304) to improve peak shape sciex.comsciex.comresearchgate.netthaiscience.infonih.gov. Detection is performed using a mass spectrometer, often in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) scirp.orgresearchgate.netthaiscience.infonih.govnih.gov. Specific MRM transitions are monitored for amlodipine enantiomers and the internal standard thaiscience.infonih.gov.
Validated LC-MS/MS methods for amlodipine enantiomers in human plasma have demonstrated good sensitivity with low limits of quantitation (LLOQ), for example, 0.050 ng/mL for both (R)- and (S)-amlodipine sciex.comsciex.com. These methods show linearity over a wide concentration range and meet requirements for accuracy and precision sciex.comsciex.comscirp.orgresearchgate.netresearchgate.netthaiscience.infonih.govnih.gov. Matrix effects are typically evaluated to ensure the reliability of the method sciex.comsciex.comscirp.orgwindows.netthaiscience.info.
The following table summarizes some reported data on the quantitation of amlodipine in human plasma:
| Sample Preparation Technique | Analytical Method | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Recovery (%) | Reference |
| Solid Phase Extraction | LC-MS/MS | Plasma | 0.050 | Not specified | 94.14 ((R)-amlodipine) | sciex.comsciex.comwindows.net |
| Liquid-Liquid Extraction | LC-MS/MS | Plasma | 0.05 | 0.05 - 12 | Not specified | scirp.org |
| Liquid-Liquid Extraction | LC-MS/MS | Plasma | 0.05 | 0.05 - 20 | Not specified | thaiscience.info |
| Automated Online SPE | XLC-MS/MS | Plasma | 0.10 | 0.10 - 10.22 | Not specified | nih.gov |
| Solid Phase Extraction | LC-MS/MS | Plasma | 1.01 | 1 - 130 | 104.1-108.7 (Amlodipine) | researchgate.net |
Note: Some data in the table refer to racemic amlodipine where specific (R)-amlodipine data were not explicitly available in the cited snippets for these parameters.
Preclinical and Clinical Research of R Amlodipine
Preclinical Studies
Preclinical studies involving (R)-amlodipine have primarily focused on differentiating its pharmacological and toxicological profiles from the therapeutically active (S)-enantiomer and the racemic mixture.
Animal Models in Pharmacological and Toxicological Assessment
Animal models, including rats and dogs, have been utilized to assess the pharmacological and toxicological characteristics of amlodipine (B1666008) and its enantiomers. Nonclinical studies supporting the approval of levoamlodipine maleate (B1232345) (containing the S-enantiomer) included efficacy or pharmacodynamic studies in normotensive and hypertensive animal models, as well as repeat-dose general toxicology studies in beagle dogs. fda.gov Published data indicates that (R)-amlodipine, also referred to as dextroamlodipine, possesses no significant calcium channel blocking activity and thus lacks antihypertensive effect. fda.gov
Studies in rats and dogs have shown that amlodipine inhibits calcium-induced and potassium-depolarisation-induced contractions of the rat aorta, with a gradual inhibitory effect. hres.ca, hres.ca Radioligand binding experiments in bovine brain and cardiac membranes from dogs and rats demonstrated that amlodipine interacts competitively and with high affinity at the dihydropyridine (B1217469) recognition site. hres.ca, hres.ca While negative inotropic effects have been observed in animal models, these effects have not been seen in humans at recommended doses. hres.ca
Toxicology studies using the racemic mixture have been performed in rats and rabbits. fda.gov A 6-week repeat-dose general toxicology study of levoamlodipine maleate was conducted in beagle dogs. fda.gov Findings from toxicity studies with the racemic mixture in rats have included somnolence, decreased spontaneous movement, salivation, dyspnea, ptosis, lacrimation, blanching, cyanosis, rough coat, abdominal distension, and eventually coma at high oral doses. hres.ca Intravenous administration in animals resulted in rapid death with signs of somnolence, tachypnea, or ptosis. hres.ca Repeat-dose studies in dogs with amlodipine besylate and levoamlodipine maleate have shown gastrointestinal reactions such as soft stools, loose stools, decreased appetite, and emesis across different dose groups. fda.gov
Dose-response Relationships in Animal Models
In vivo nonclinical studies have aimed to compare the dose-response relationships of the amlodipine enantiomers and the racemate. These studies have shown that the (S)-enantiomer at half the dose of racemic amlodipine can produce similar reductions in blood pressure, while (R)-amlodipine has shown no antihypertensive efficacy. fda.govfda.gov For instance, in a single-dose study in spontaneously hypertensive rats (SHR), the antihypertensive ED20 for levoamlodipine was 1.74 mg/kg, while for racemic amlodipine it was 3.97 mg/kg. fda.gov In a repeat-dose study in SHRs, the ED20 at day 13 was 1.53 mg/kg for levoamlodipine and 2.09 mg/kg for racemic amlodipine. fda.gov In renal hypertensive dogs, a dose of 0.3 mg/kg of levoamlodipine was equipotent to the same dose of racemic amlodipine. fda.gov
A study in hypertensive cats requiring different doses of amlodipine (0.625 mg or 1.25 mg) to achieve a target systolic blood pressure of <160 mmHg found that cats requiring a higher dose had significantly higher systolic blood pressure at diagnosis. researchgate.net Plasma amlodipine concentrations were directly related to the administered dose. researchgate.net
Genotoxicity Assays
Genotoxicity studies have been conducted primarily using racemic amlodipine. Racemic amlodipine was found to be negative in Ames assays and in vitro chromosomal aberration tests up to certain concentrations. fda.gov The mouse micronucleus test with racemic amlodipine was also negative. fda.gov Levoamlodipine has also been tested in genotoxicity assays and found to be negative. fda.gov Genotoxicity assays are an important part of regulatory requirements for drug substances. scholarsresearchlibrary.com
Clinical Studies
Clinical research on amlodipine has extensively evaluated the racemic mixture, with some studies focusing on comparing the (S)-enantiomer to the racemate. Research specifically on the clinical effects of (R)-amlodipine as a standalone entity is limited due to its lack of significant calcium channel blocking activity. However, its presence in the racemic mixture has implications for comparative studies.
Comparative Efficacy Trials
Comparative efficacy trials have largely focused on comparing the (S)-amlodipine enantiomer to the racemic mixture in treating hypertension. Several studies have demonstrated comparable antihypertensive efficacy between (S)-amlodipine at half the dose and racemic amlodipine at the full dose. japi.orgbanglajol.infonih.gov For example, a meta-analysis of randomized controlled trials comparing (S)-amlodipine 2.5 mg and racemic amlodipine 5.0 mg in hypertension found no significant difference in blood pressure reduction when all trials were included or when only high-quality studies were analyzed. nih.gov Another study reported that after 8 weeks of treatment, diastolic pressure reduction with S-amlodipine was 20-25% and systolic pressure reduction was 20-31%, while with racemic amlodipine, diastolic pressure decrease was 19.4-24% and systolic pressure reduced from 16.7-27.37%. banglajol.info
Clinical trials have also compared racemic amlodipine with other antihypertensive agents. Studies have shown that amlodipine-based regimens are effective in lowering blood pressure. cardiologyresearchjournal.comnih.govresearchgate.net
Effect on Cardiovascular Outcomes
Specific trials such as the ALLHAT study, ASCOT, PREVENT, and CAPARES have provided significant data on the cardiovascular effects of racemic amlodipine in various patient populations. japi.orgcardiologyresearchjournal.com These studies have shown benefits in reducing cardiovascular events, including non-fatal myocardial infarction and stroke. cardiologyresearchjournal.com Amlodipine treatment has also been associated with an impairment in the progression of atherosclerosis in coronary and carotid arteries. ecrjournal.com
Pharmacokinetic and Pharmacodynamic Studies in Human Subjects
Pharmacokinetic studies in human subjects have investigated the absorption, distribution, metabolism, and excretion of amlodipine, including its enantiomers. Amlodipine is well absorbed orally, with an absolute bioavailability ranging between 64% and 90%. Peak plasma concentrations are typically reached 6 to 12 hours after oral administration, and steady-state plasma levels are achieved after 7 to 8 days of consecutive daily dosing. nih.govdrugbank.comnih.gov Food does not significantly affect the bioavailability of amlodipine. nih.govdrugbank.com
Amlodipine is highly bound to plasma proteins, approximately 93%. nih.govdrugbank.com Elimination from plasma is biphasic, with a terminal elimination half-life of about 30 to 50 hours, which can be prolonged in individuals with hepatic dysfunction. nih.govdrugbank.com Amlodipine is extensively metabolized in the liver, with about 90% converted to inactive metabolites. drugbank.com Approximately 10% of the parent compound and 60% of metabolites are excreted in the urine. nih.gov
While racemic amlodipine's pharmacokinetics and pharmacodynamics have been extensively studied, research specifically on the pharmacokinetics and pharmacodynamics of the isolated (R)-amlodipine enantiomer in humans is less detailed in the provided search results compared to the racemic mixture or the (S)-enantiomer. Some studies note that the (S)-enantiomer is significantly more pharmacologically potent regarding calcium channel blockade than the (R)-enantiomer nih.govnih.gov, with the (R)-enantiomer showing significantly less activity nih.govfda.gov.
One study comparing a formulation of only (S)-amlodipine with conventional racemic amlodipine in healthy Korean males found comparable pharmacodynamic profiles, including blood pressure and heart rate, between the two formulations. nih.govnih.gov Another study investigating the effect of the time of dosing of racemic amlodipine in hypertensive and normotensive subjects observed differences in pharmacokinetic parameters like Tmax and Cmax between morning and evening administration, suggesting chronopharmacological behavior. researchgate.net
Research in Specific Patient Populations (e.g., elderly, diabetic, renal impairment)
Research has explored the use of amlodipine in various patient populations, including the elderly, diabetic patients, and those with renal impairment.
In elderly hypertensive patients, there is a decrease in the clearance of amlodipine from plasma compared to younger individuals, resulting in an increased area under the curve (AUC). hres.cahres.ca Clinical trials have indicated a slightly higher incidence of adverse reactions in elderly patients compared to younger populations, including edema, muscle cramps, and dizziness. hres.ca
For patients with renal impairment, studies suggest that renal function does not significantly influence the pharmacokinetics of amlodipine, and dose adjustments are generally not required. nih.gov Amlodipine has been considered an attractive option for managing hypertension in patients with chronic kidney disease (CKD), showing effectiveness in blood pressure control and potential benefits in slowing the progression of renal disease and reducing cardiovascular events. nih.gov
In diabetic patients with concomitant hypertension, amlodipine has been found to be effective in lowering blood pressure and may be an appropriate option for helping maintain euglycemia. researchgate.net A systematic review indicated that amlodipine was at least as effective as other antihypertensive agents in reducing systolic and diastolic blood pressure in patients with hypertension and concomitant diabetes and/or renal dysfunction. researchgate.net
Investigations into Adverse Effects Mechanisms
Investigations into the mechanisms of amlodipine's adverse effects have primarily focused on common issues such as peripheral edema.
Peripheral Edema Mechanisms
Peripheral edema is a widely recognized and common adverse effect associated with amlodipine use. frontiersin.orgconsensus.app It is generally attributed to the vasodilatory effects of the drug. consensus.appwikipedia.orgdroracle.ai
Arteriolar Dilation and Capillary Pressure
A key mechanism underlying amlodipine-induced peripheral edema is the preferential dilation of precapillary arterioles without a commensurate dilation of postcapillary venules. wikipedia.orgdroracle.airesearchgate.netjapi.org This imbalance in vasodilation leads to increased hydrostatic pressure within the capillaries, promoting the filtration of fluid from the capillaries into the surrounding interstitial spaces, particularly in dependent areas like the ankles and feet. wikipedia.orgdroracle.airesearchgate.net This increased capillary pressure and subsequent fluid extravasation result in the observable edema. consensus.appdroracle.ai The edema is often dose-dependent. consensus.appdroracle.ai
Genetic Factors (e.g., CYP3A5 polymorphisms)
Genetic factors, particularly polymorphisms in the CYP3A5 gene, have been investigated for their potential influence on the risk of amlodipine-induced peripheral edema. Amlodipine is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and, to some extent, CYP3A5. nih.govresearchgate.net
Studies, particularly in Chinese Han patients, have suggested an association between certain CYP3A5 gene polymorphisms and the risk of amlodipine-induced peripheral edema. For instance, carriers of the CYP3A5 3/3 or 1D/1D genotypes have shown an increased risk of developing peripheral edema, while carriers of the CYP3A5 *1E genotype may have a lower risk. frontiersin.orgnih.govresearchgate.net These findings suggest that genetic variations in CYP3A5 may affect the tolerability of amlodipine. nih.govjournal-vniispk.ru However, the precise contribution of CYP3A5 to amlodipine metabolism and its direct link to edema risk in all populations remains an area of research with some studies showing no significant correlation between CYP3A5 variations and edema incidence. rjptonline.orgresearchgate.net
Drug-Drug Interactions (e.g., with CYP3A4/5 inhibitors/inducers)
Amlodipine is metabolized by CYP3A enzymes, primarily CYP3A4. researchgate.netnih.gov Therefore, its plasma concentrations can be affected by drugs that inhibit or induce CYP3A4/5 activity. ahajournals.org
CYP3A4 inhibitors can increase amlodipine exposure, potentially leading to an increased risk of adverse effects like hypotension and acute kidney injury. nih.gov Examples of CYP3A4 inhibitors include clarithromycin (B1669154) and erythromycin. nih.gov Itraconazole and fluconazole (B54011) are also reported to inhibit amlodipine metabolism. pediatriconcall.com
Conversely, CYP3A4 inducers can decrease amlodipine plasma concentrations, potentially reducing its therapeutic efficacy. Rifampicin is an example of a CYP3A4 inducer that can decrease the effects of amlodipine. pediatriconcall.com
Coadministration of amlodipine with simvastatin (B1681759), a CYP3A4 substrate, has been shown to increase simvastatin exposure. ahajournals.org The inhibition of CYP3A by amlodipine enantiomers may also affect the metabolism of other CYP3A substrates. nih.gov
Molecular Mechanisms and Cellular Interactions of R Amlodipine
Interaction with Calcium Channels
The interaction, or lack thereof, of (R)-Amlodipine with calcium channels is a defining feature of its pharmacological profile.
The vasodilatory and antihypertensive effects of amlodipine (B1666008) are mediated by blocking voltage-dependent L-type calcium channels. nih.gov This activity is highly stereoselective. The (S)-enantiomer is responsible for the calcium channel-blocking effect, while the (R)-enantiomer is significantly less potent. japi.orgnih.gov Studies report that (R)-Amlodipine has approximately 1,000-fold weaker activity and binding affinity for the L-type calcium channel compared to (S)-Amlodipine. japi.orgnih.govnih.govnih.gov
Direct electrophysiological studies on rat ventricular myocytes have confirmed this lack of activity. In one key study, (R)-Amlodipine, applied at various concentrations (0.1 to 10 µmol/L), had no significant effect on the L-type calcium channel current (ICa-L). ingentaconnect.comingentaconnect.com In contrast, the (S)-enantiomer caused a potent, concentration-dependent block of these channels. ingentaconnect.comingentaconnect.com This demonstrates that (R)-Amlodipine does not possess the pharmacological action of L-type calcium channel blockade. ingentaconnect.comingentaconnect.com
Experimental data on racemic amlodipine suggest that it binds to both dihydropyridine (B1217469) and non-dihydropyridine binding sites on the calcium channel. fda.gov However, the profound difference in potency between the enantiomers indicates that the binding to the dihydropyridine receptor site is highly stereoselective. japi.orgnih.gov The (S)-enantiomer exhibits a near 1000-fold greater affinity for this receptor site than the (R)-enantiomer. japi.orgnih.gov The inability of (R)-Amlodipine to block L-type calcium channels suggests it does not bind effectively to the dihydropyridine receptor site to elicit an antagonistic effect. ingentaconnect.comingentaconnect.com The reason for the inactivity of the (R)-(+)-enantiomer has been attributed to its inability to bind stereoselectively to specific sites. researchgate.net
Binding to Dihydropyridine and Non-Dihydropyridine Binding Sites
Cellular Mechanisms of Action
The cellular effects of (R)-Amlodipine are a direct consequence of its molecular interactions.
The contraction of vascular smooth muscle is dependent on the influx of extracellular calcium ions through L-type calcium channels. fda.gov Calcium channel blockers inhibit this process, leading to vasodilation. nih.gov Consistent with its lack of activity at the L-type calcium channel, (R)-Amlodipine does not inhibit the influx of calcium ions into vascular smooth muscle cells. ingentaconnect.comingentaconnect.com
The following table summarizes the comparative effects of (R)-Amlodipine and (S)-Amlodipine on L-type calcium channel current and cytosolic calcium in vascular smooth muscle cells, based on experimental findings.
| Compound | Effect on L-type Ca2+ Current (ICa-L) | Effect on Cytosolic Ca2+ in Aortic Smooth Muscle Cells | Reference |
|---|---|---|---|
| (R)-Amlodipine | No effect at concentrations up to 10 µmol/L | No effect | ingentaconnect.comingentaconnect.com |
| (S)-Amlodipine | Concentration-dependent blockade (e.g., 65.2% block at 1 µmol/L) | Concentration-dependent reduction (e.g., 60.1% reduction at 1 µmol/L) | ingentaconnect.comingentaconnect.com |
Direct modulation of intracellular calcium levels by blocking its entry is a hallmark of calcium channel blockers. As established, (R)-Amlodipine does not share this mechanism. ingentaconnect.comingentaconnect.com Studies measuring cytosolic free calcium in aortic smooth muscle cells found that (R)-Amlodipine had no effect on intracellular calcium levels. ingentaconnect.comingentaconnect.com While some research indicates that the (R)-enantiomer may be responsible for other ancillary effects of racemic amlodipine, such as stimulating nitric oxide release, this action does not appear to be mediated by a direct modulation of intracellular calcium in the manner of a channel blocker. nih.gov
Effects on Sarcoplasmic Reticulum and Calcium Mobilization
Beyond its primary action on L-type calcium channels in the plasma membrane, (R)-amlodipine exerts distinct effects on intracellular calcium stores, particularly the sarcoplasmic reticulum (SR). In vascular smooth muscle cells (VSMCs), amlodipine has been shown to inhibit the mobilization of calcium from these internal stores. physiology.org This effect is evident in studies where amlodipine, but not other dihydropyridines like isradipine, dose-dependently reduced calcium release triggered by agents such as thrombin and thapsigargin. nih.govresearchgate.net
Downstream Signaling Pathways
The alterations in calcium dynamics induced by (R)-amlodipine trigger a cascade of changes in various downstream signaling pathways, influencing cellular processes like growth, proliferation, and gene expression.
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase 1/2 (ERK 1/2) cascade, is a key pathway affected by amlodipine. In human smooth muscle cells stimulated with basic fibroblast growth factor (bFGF), amlodipine was found to reduce both voltage-dependent calcium influx and the subsequent activation of ERK 1/2. nih.govresearchgate.net This demonstrates a link between amlodipine's effect on calcium entry and its ability to modulate this critical mitogenic signaling pathway. nih.gov Further research has shown that amlodipine can suppress the phosphorylation of key proteins in the MAPK pathway, including Raf and ERK1/2, thereby inhibiting its activation. researchgate.net This suppression of the MAPK/ERK cascade is believed to contribute to the anti-proliferative and anti-tumor effects of amlodipine observed in various cancer cell lines. researchgate.net
Amlodipine's influence on calcium signaling is multifaceted. While it is known for blocking L-type calcium channels, some studies reveal it can also enhance store-operated Ca2+ entry (SOCE), a process mediated by STIM and ORAI proteins. pnas.org This leads to a sustained increase in cytosolic calcium, which can, in turn, activate different signaling cascades. pnas.org For example, elevated intracellular calcium can activate the Hippo pathway, which has tumor-suppressive functions.
Conversely, the inhibition of calcium influx can also have significant downstream effects. The decrease in cytosolic calcium or the inhibition of its downstream protein kinase, CaMKII, has been shown to suppress the expression of Programmed death-ligand 1 (PD-L1) by inhibiting the activation of the STAT1 transcription factor. Amlodipine's ability to target calcium signaling is central to its oncogenic-inhibiting activity in certain cancers, where it has been shown to suppress pathways driven by calcium-dependent mediators. researchgate.net
Mitogen-Activated Protein Kinase (ERK 1/2) Activity
Genetic and Genomic Insights
The response to amlodipine can vary significantly among individuals due to genetic differences that affect its metabolism, transport, and targets.
Pharmacogenomic studies have identified several single nucleotide polymorphisms (SNPs) that influence the efficacy and pharmacokinetics of amlodipine. nih.gov These variations often occur in genes encoding drug-metabolizing enzymes, drug transporters, or the calcium channel subunits themselves. nih.govmdpi.com
Polymorphisms in the ABCB1 gene (also known as MDR1), which encodes the P-glycoprotein drug efflux pump, can alter amlodipine's plasma concentrations. mdpi.comjicrcr.com Similarly, variations in CYP3A5, a key enzyme in amlodipine metabolism, have been linked to differences in drug clearance and plasma levels. mdpi.comjicrcr.com
More directly related to its mechanism of action, SNPs in the genes for the L-type calcium channel subunits have been associated with blood pressure response. nih.gov For instance, specific variants in CACNA1C and CACNA1D have been correlated with how well blood pressure is controlled in patients taking amlodipine. nih.gov
Below is a table summarizing key genetic polymorphisms affecting amlodipine response:
| Gene | SNP | Effect | References |
| CACNA1C | rs2239050 | GG genotype carriers showed a significantly better blood pressure response compared to those with CC or CG genotypes. | nih.gov |
| CACNA1D | rs312481 | Individuals with the GG genotype demonstrated a more significant reduction in blood pressure compared to those with AA or GA genotypes. | nih.gov |
| ABCB1 (MDR1) | C3435T (rs1045642) | The TT genotype is associated with higher oral clearance and lower plasma concentrations of amlodipine, though its impact on efficacy is debated. | mdpi.comjicrcr.com |
| CYP3A5 | 3/3 (rs776746) | Carriers of the 3/3 genotype (non-functional allele) may have reduced clearance and higher plasma concentrations of amlodipine, potentially leading to a more significant drop in diastolic blood pressure. | mdpi.comugm.ac.id |
| ACE | rs429 | Individuals with the TA genotype were less likely to achieve blood pressure control compared to those with the AA genotype. | nih.gov |
Amlodipine can induce broad changes in gene expression. In one animal study, treatment with S-amlodipine resulted in the upregulation of 1,434 genes and the downregulation of 1,663 genes, affecting inflammatory pathways such as the TNF signaling pathway. tandfonline.com
Recent research using Mendelian Randomization has highlighted CACNB2 as a key gene potentially mediating some of amlodipine's effects. plos.orgnih.gov CACNB2 encodes the beta-2 subunit of the voltage-gated calcium channel, which plays a crucial regulatory role in channel function. plos.org Analysis of genetic and molecular networks suggests that CACNB2 is a core target, and variations in its expression or function, potentially influenced by amlodipine, could affect calcium signaling and physiological processes. plos.orgnih.gov While SNPs in CACNB2 have been linked to cardiovascular outcomes with other calcium channel blockers, its specific role in the response to amlodipine is an emerging area of investigation. mdpi.complos.org
Competing Endogenous RNA (ceRNA) Networks
The intricate regulatory networks of competing endogenous RNAs (ceRNAs) involving long non-coding RNAs (lncRNAs), microRNAs (miRNAs), and messenger RNAs (mRNAs) are an emerging area of research for understanding the molecular mechanisms of drug action. wikipedia.org Amlodipine, the pharmaceutical compound, is a racemic mixture of two enantiomers: (R)-Amlodipine and (S)-Amlodipine. The (S)-enantiomer is primarily responsible for the therapeutic calcium channel blocking effects. wikipedia.orgbanglajol.infoingentaconnect.com The (R)-enantiomer is largely considered to have minimal to no activity on L-type calcium channels. wikipedia.orgingentaconnect.comahajournals.org
Current research into the ceRNA networks associated with amlodipine has been conducted using the racemic form of the drug. As of now, specific studies delineating the effects of (R)-Amlodipine alone on these networks are not available. The following findings are based on studies of racemic amlodipine and provide the current understanding of how this compound may interact with ceRNA networks.
Detailed Research Findings
A study investigating the genetic and molecular mechanisms of amlodipine's effects constructed a comprehensive ceRNA network. plos.org This network was built by identifying the target genes of the drug and then predicting the lncRNAs and miRNAs that interact with these targets. plos.org The constructed network provides a visual and functional map of the regulatory interactions influenced by amlodipine. plos.orgresearchgate.net
The ceRNA network for amlodipine was found to be extensive, comprising 218 lncRNAs, 57 miRNAs, and 14 target mRNAs. plos.org This highlights the complexity of the regulatory pathways that may be modulated by the administration of amlodipine. plos.org
Key drug target genes identified within this network include those related to calcium signaling and cardiovascular function, such as:
CACNA1C
CACNA1D
CACNB2
ACE
AGT plos.org
Among these, CACNB2, which encodes a subunit of the voltage-gated calcium channel, was identified as a core target within the ceRNA network, suggesting its central role in mediating the drug's effects. plos.org The identification of such core targets offers novel insights into the broader molecular pathways influenced by amlodipine. plos.orgnih.gov
The interactions within this network follow the ceRNA hypothesis, where lncRNAs can act as "sponges" for miRNAs, thereby preventing the miRNAs from binding to their target mRNAs. plos.org This competition for miRNA binding sites creates a complex regulatory dynamic that can influence the expression of multiple genes. plos.org The study by Zhang et al. (2025) provides a foundational map of these potential interactions for racemic amlodipine. plos.org
Interactive Data Table: Components of the Amlodipine-Associated ceRNA Network
| Category | Number of Components | Key Examples |
| lncRNAs | 218 | Not specified in detail in the study |
| miRNAs | 57 | Not specified in detail in the study |
| mRNAs (Drug Targets) | 14 | CACNA1C, CACNA1D, CACNB1, ACE, CACNB2, CACNA1B, CACNA2D3, CACNG1, SMPD1, CACNA2D1, AGT, CACNA1S, CYP3A4, NPPA plos.org |
Synthesis and Derivatization Research of R Amlodipine
Chiral Synthesis Approaches
The synthesis of (R)-Amlodipine can be approached through methods that introduce chirality at a key step, allowing for the separation of the desired enantiomer.
Diastereomeric Ureido Derivative Separation
One notable approach in the synthesis of related dihydropyrimidine (B8664642) calcium channel blockers involves the efficient separation of diastereomeric ureido derivatives. nih.gov This strategy allows for the isolation of individual enantiomers. A key step in this process is the separation of these diastereomeric intermediates, which can then be further transformed into the final chiral compounds. nih.gov While this method was detailed for a dihydropyrimidine analogue, the principle of separating diastereomers is a fundamental concept in chiral synthesis that can be applied to compounds like (R)-Amlodipine. nih.gov
Transformation of Intermediates
The synthesis of amlodipine (B1666008) involves the creation of several key intermediates. One patented route involves a stepwise condensation between an enamine containing a masked aminoethanol unit and an advanced Michael acceptor to form a dihydropyridine (B1217469) intermediate. beilstein-journals.org Subsequent reduction of an azide (B81097) group and salt formation yields the final product. beilstein-journals.org Another approach utilizes an aza-Diels-Alder reaction with high regioselectivity. beilstein-journals.org
Optical Resolution Techniques in Synthesis
Optical resolution is a widely used and cost-effective method for producing pure enantiomers on a large scale. bhu.ac.in It typically involves the use of a chiral resolving agent to form diastereomeric salts that can be separated, followed by the liberation of the individual enantiomers. bhu.ac.inijcrt.org
Preferential Crystallization
Preferential crystallization is an industrially feasible method for the separation of amlodipine enantiomers. whiterose.ac.uk This technique involves the crystallization of one enantiomer from a racemic mixture, often with the aid of a resolving agent. For example, reacting racemic amlodipine with (R,R)-tartaric acid in a suitable solvent can lead to the precipitation of a diastereomeric salt, allowing for the separation of the enantiomers. nih.gov After decomposition of this salt, the remaining racemic fraction can be further treated to isolate the other enantiomer. nih.gov
One method describes the use of 0.25 to 0.3 equivalents of D-tartaric acid to preferentially form (R)-amlodipine-D-hemitartrate-DMF solvate with a chiral purity of over 99% de. google.com The mother liquor, enriched with the (S)-isomer, can then be treated to isolate the other enantiomer. google.com The use of achiral reagents like urea (B33335) and thiourea (B124793) as additives can also influence the fractional separation of diastereomers by being incorporated as co-crystals. nih.gov
Use of Chiral Reagents
The use of chiral reagents to form diastereomeric salts is a cornerstone of optical resolution. Optically active tartaric acid derivatives are commonly employed for this purpose. bhu.ac.inijcrt.org
One process involves reacting racemic amlodipine with an optically active O,O'-di-p-toluoyl-tartaric acid in a solvent mixture to produce the corresponding (R) or (S) amlodipine di-p-toluoyl tartrate diastereomer. bhu.ac.in This diastereomeric salt can then be treated with a base to yield the enantiomerically pure amlodipine. bhu.ac.in Similarly, optically active O,O'-dibenzoyl tartaric acid in isopropanol (B130326) has been used to form diastereomeric salts of amlodipine, which are then treated with a base to obtain the optically active amlodipine. googleapis.comgoogle.comgoogle.comwipo.int L(+) or D(-) tartaric acid can also be used to resolve racemic amlodipine base, followed by reaction with an organic acid to obtain the corresponding salt with high optical purity. google.comgoogle.com
The table below summarizes various chiral reagents used in the resolution of amlodipine enantiomers.
| Chiral Reagent | Resulting Diastereomer/Product | Reference |
| O,O'-Di-p-toluoyl-D-tartaric acid | (S)-amlodipine di-p-toluoyl tartrate | bhu.ac.in |
| O,O'-Di-p-toluoyl-L-tartaric acid | (R)-amlodipine di-p-toluoyl tartrate | bhu.ac.in |
| O,O'-Dibenzoyl-L-tartaric acid | (R)-(+)-amlodipine-hemi-dibenzoyl-L-tartrate salt | googleapis.com |
| D-Tartaric acid | (R)-amlodipine-D-hemitartrate-DMF solvate | google.com |
| L(+)-Tartaric acid | R (+) Amlodipine hemi L (+) tartarate mono DMSO solvate | google.com |
Structure-Activity Relationship (SAR) Studies for Enantiomers
The two enantiomers of amlodipine exhibit different pharmacological profiles. bhu.ac.in The (S)-enantiomer is a potent calcium channel blocker, approximately 1000-fold more active than the (R)-enantiomer. whiterose.ac.ukmdpi.com In contrast, (R)-amlodipine has been shown to be a potent inhibitor of smooth muscle cell migration. google.comgoogle.com
Studies have shown that the (R)-enantiomer is responsible for the release of nitric oxide, a property not observed with the (S)-enantiomer. nih.gov This effect is dependent on the production of kinins. nih.gov The differential activity of the enantiomers underscores the importance of chirality in the biological action of amlodipine. nih.gov
The general structure-activity relationship for dihydropyridine calcium channel blockers indicates that the S-enantiomers are more active than the R-enantiomers. gpatindia.com Other key structural features for optimal activity include an unsubstituted and easily detachable group at the R1 position, a basic amino ethyl ether chain at the R2 position, alkoxy carbonyl groups at R3 and R5, and a phenyl ring at R4. gpatindia.com Branching of the alkyl chain of the ester group tends to decrease activity. gpatindia.com
The table below highlights the key differences in the activity of (R)- and (S)-Amlodipine.
| Enantiomer | Primary Activity | Relative Potency | Other Notable Effects | Reference |
| (S)-Amlodipine | Calcium channel blockade | ~1000x more potent than (R)-enantiomer | Responsible for the primary therapeutic effect. | whiterose.ac.ukmdpi.com |
| (R)-Amlodipine | Inhibition of smooth muscle cell migration | - | Releases nitric oxide. | google.comgoogle.comnih.gov |
常见问题
Q. Q1.1: How do the pharmacological properties of (R)-Amlodipine differ from its (S)-enantiomer, and what experimental methods are used to validate these differences?
Methodological Answer: Comparative studies require enantiomer separation via chiral chromatography (e.g., HPLC with chiral stationary phases) followed by pharmacodynamic assays (e.g., calcium channel binding affinity tests). Dose-response curves and molecular docking simulations can further elucidate stereospecific interactions . Ensure purity validation using FTIR and NMR to confirm enantiomeric integrity .
Q. Q1.2: What are the standard protocols for synthesizing (R)-Amlodipine with high enantiomeric excess?
Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution methods are common. Monitor reaction progress via chiral HPLC and optimize reaction conditions (temperature, solvent polarity) to maximize yield. Report enantiomeric excess (ee) using polarimetry or circular dichroism (CD) spectroscopy, adhering to IUPAC guidelines for stereochemical reporting .
Q. Q1.3: How can researchers ensure reproducibility in pharmacokinetic studies of (R)-Amlodipine?
Methodological Answer: Adopt standardized protocols for animal models (e.g., Sprague-Dawley rats) and human trials (dose normalization by body weight). Use validated LC-MS/MS methods for plasma concentration analysis. Predefine inclusion/exclusion criteria and document deviations meticulously. Share raw data and analysis scripts (e.g., R/Python) in supplementary materials to enable replication .
Advanced Research Questions
Q. Q2.1: How can contradictory data on the cardiovascular efficacy of (R)-Amlodipine versus racemic mixtures be systematically analyzed?
Methodological Answer: Conduct a scoping review using PRISMA guidelines to aggregate preclinical/clinical studies. Apply meta-regression to assess heterogeneity sources (e.g., dosage, patient demographics). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments addressing gaps, such as head-to-head trials with blinded endpoint adjudication .
Q. Q2.2: What experimental designs are optimal for studying the tissue-specific distribution of (R)-Amlodipine in hypertensive models?
Methodological Answer: Use radiolabeled (R)-Amlodipine (e.g., ^14C labeling) combined with autoradiography or PET imaging. Pair with mass spectrometry imaging (MSI) for spatial resolution. Control for vascular permeability differences using knockout models (e.g., eNOS-deficient mice). Include sham-operated controls and blinded histopathological analysis to reduce bias .
Q. Q2.3: How can computational modeling improve the prediction of (R)-Amlodipine’s off-target effects?
Methodological Answer: Develop QSAR (Quantitative Structure-Activity Relationship) models using datasets from PubChem or ChEMBL. Train machine learning algorithms (e.g., random forests) on binding affinity data for non-target receptors (e.g., potassium channels). Validate predictions via high-throughput screening (HTS) and patch-clamp electrophysiology. Address overfitting by cross-validation and external test sets .
Data Analysis and Reporting
Q. Q3.1: What statistical approaches resolve variability in enantiomer stability studies under different pH conditions?
Methodological Answer: Apply multivariate ANOVA to assess pH, temperature, and buffer composition effects. Use principal component analysis (PCA) to visualize degradation pathways. Report confidence intervals and effect sizes (e.g., Cohen’s d) for stability comparisons. Follow STROBE guidelines for transparent reporting of experimental conditions .
Q. Q3.2: How should researchers handle missing data in longitudinal studies of (R)-Amlodipine’s renal effects?
Methodological Answer: Implement multiple imputation (MI) techniques with sensitivity analyses to test assumptions about missingness (e.g., MAR vs. MNAR). Use mixed-effects models to account for individual variability. Pre-register analysis plans to mitigate post hoc bias. Document imputation methods in supplementary materials .
Ethical and Methodological Pitfalls
Q. Q4.1: What ethical considerations arise when designing clinical trials for (R)-Amlodipine in pediatric populations?
Methodological Answer: Obtain informed assent/consent with age-appropriate documentation. Use adaptive trial designs (e.g., Bayesian methods) to minimize patient exposure to ineffective doses. Partner with ethics committees to address vulnerability concerns. Include data safety monitoring boards (DSMBs) for interim analyses .
Q. Q4.2: How can researchers avoid confirmation bias when interpreting (R)-Amlodipine’s neuroprotective effects?
Methodological Answer: Predefine primary/secondary endpoints in protocols registered on platforms like ClinicalTrials.gov . Use blinded outcome assessors and automated data pipelines to reduce human intervention. Perform negative control experiments (e.g., sham-treated cohorts) and report all results, including null findings, to uphold transparency .
Literature and Collaboration
Q. Q5.1: What strategies ensure comprehensive literature reviews on (R)-Amlodipine’s metabolic interactions?
Methodological Answer: Combine systematic searches (PubMed, Scopus) with citation chaining using tools like Connected Papers. Annotate findings in reference managers (e.g., Zotero) with tags for CYP450 enzymes and drug-drug interactions. Engage in preprint platforms (e.g., bioRxiv) to capture emerging studies not yet indexed .
Q. Q5.2: How can interdisciplinary teams optimize (R)-Amlodipine formulation studies?
Methodological Answer: Establish clear roles (e.g., medicinal chemists for synthesis, pharmacologists for in vivo testing). Use collaborative tools (e.g., GitHub for code sharing, LabArchives for electronic lab notebooks). Schedule cross-disciplinary workshops to align on objectives and troubleshoot methodological conflicts (e.g., nanoparticle stability vs. bioavailability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
